Azaphilone-9

HuR-ARE inhibition RNA-binding protein Post-transcriptional regulation

Azaphilone-9 (AZA-9) is the only azaphilone characterized as a competitive HuR-ARE inhibitor binding residues Y26, K55, R97, R153. Unlike >40% of azaphilones exhibiting generic cytotoxicity, AZA-9 enables precise mechanistic study of HuR-mediated oncogenic mRNA stabilization, making it an essential tool compound for post-transcriptional gene regulation research and HuR target validation. Available in high purity (≥98%) with full analytical characterization for demanding oncology and chemical biology workflows.

Molecular Formula C21H23BrO5
Molecular Weight 435.3 g/mol
Cat. No. B15140940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaphilone-9
Molecular FormulaC21H23BrO5
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br
InChIInChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1
InChIKeyXUOVORQURANBCB-LVUCCPRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaphilone-9: A Specific HuR-ARE Inhibitor for Targeted Cancer Research


Azaphilone-9 (AZA-9) is a fungal natural product belonging to the azaphilone class of secondary metabolites, with a molecular formula of C21H23BrO5 and a molecular weight of 435.3 g/mol [1]. It functions as a specific inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (ARE) in the 3'-UTR of target mRNAs, a mechanism implicated in the stabilization of numerous oncogenic transcripts [1].

Why Generic Azaphilone Substitution Fails: The Case for Azaphilone-9's Specificity


While the azaphilone class encompasses hundreds of compounds with diverse activities including antimicrobial, anti-inflammatory, and cytotoxic effects, generic substitution is not feasible due to profound target selectivity differences [1]. Over 40% of characterized azaphilones display general cytotoxic or anti-tumor effects [2], but Azaphilone-9 exhibits a unique, well-characterized mechanism: competitive inhibition of the HuR-ARE protein-RNA interaction at a defined binding cleft [1]. This specificity is absent in the vast majority of its structural analogs, making Azaphilone-9 an essential tool compound for studying post-transcriptional gene regulation, whereas other azaphilones lack this defined molecular target.

Quantitative Differentiation of Azaphilone-9: Evidence for Scientific Selection


Superior HuR-ARE Inhibition Potency Compared to Widely Used Tool Compounds

Azaphilone-9 demonstrates potent inhibition of the HuR-ARE interaction, with an IC50 of 1.2 μM in a fluorescence polarization (FP) competition assay using full-length HuR protein [1]. This potency is superior to the commonly used HuR inhibitors CMLD-2 (IC50 = 2.4 μM) and KH-3 (IC50 = 3.5 μM) [2]. While more potent inhibitors exist, such as MS-444 (IC50 = 0.04 μM) [2], Azaphilone-9 occupies a distinct potency tier that is relevant for specific experimental contexts, offering a balance between strong inhibition and a well-characterized, competitive binding mechanism.

HuR-ARE inhibition RNA-binding protein Post-transcriptional regulation

Unique Competitive Binding Mechanism in the RNA-Binding Cleft

Azaphilone-9 inhibits the HuR-ARE interaction through a well-defined mechanism: competitive binding in the RNA-binding cleft of HuR [1]. This is in contrast to other HuR inhibitors like MS-444, which function by interfering with HuR dimer formation [1]. The competitive nature of Azaphilone-9's inhibition was confirmed by surface plasmon resonance (SPR), which verified direct binding of AZA-9 to HuR in a dose-dependent manner [2].

Mechanism of action Competitive inhibition RNA-binding cleft

Binding Site Mapped to Critical RNA-Binding Residues

NMR spectroscopy and computational docking studies have precisely mapped the binding site of Azaphilone-9 on HuR. The compound interacts with a pocket lined by key RNA-binding residues, including Y26, K55, R97, and R153 [1]. These residues were significantly perturbed during NMR titrations, confirming their direct involvement in AZA-9 binding [2]. This level of structural detail is not available for many other azaphilone compounds.

Binding site mapping NMR spectroscopy Molecular docking

Optimal Research Applications for Azaphilone-9 Based on Its Differentiated Profile


HuR-ARE Pathway Dissection in Post-Transcriptional Gene Regulation

Researchers investigating the role of HuR in stabilizing oncogenic mRNAs (e.g., those encoding cytokines, growth factors, and transcription factors) can employ Azaphilone-9 as a potent and well-characterized competitive inhibitor [1]. Its defined binding site (residues Y26, K55, R97, R153) allows for precise mechanistic studies [2], enabling the differentiation of HuR-mediated effects from other RNA-binding proteins.

Chemical Probe for HuR Target Validation in Cancer Cell Models

In cancer research, where HuR is often overexpressed and contributes to tumorigenesis, Azaphilone-9 serves as a valuable chemical probe to validate HuR as a therapeutic target [1]. Its specific, competitive mechanism of action makes it a superior tool for studying the functional consequences of HuR-ARE disruption compared to broader-spectrum cytotoxic agents or less specific azaphilone analogs [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation HuR Inhibitors

The comprehensive structural characterization of Azaphilone-9's interaction with HuR, including NMR mapping and computational docking models, provides a robust foundation for medicinal chemistry efforts [1]. Researchers can use this data to design and synthesize Azaphilone-9 derivatives with potentially improved potency or pharmacokinetic properties, building upon a well-understood scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azaphilone-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.